

(S)-1-Cyclopropylethanamine hydrochloride physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-1-Cyclopropylethanamine hydrochloride

Cat. No.: B1532632

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **(S)-1-Cyclopropylethanamine Hydrochloride**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Cyclopropylethanamine hydrochloride (CAS Number: 178033-78-8) is a chiral primary amine salt of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its stereochemically defined structure is incorporated into a variety of advanced drug candidates. The cyclopropyl moiety imparts unique conformational rigidity and metabolic stability, while the chiral ethanamine backbone provides a crucial anchor for stereospecific interactions with biological targets.

This technical guide offers a comprehensive examination of the core physical properties of **(S)-1-Cyclopropylethanamine hydrochloride**. Moving beyond a simple data sheet, this document provides field-proven insights and detailed experimental protocols, empowering researchers to accurately characterize this compound and integrate it effectively into drug discovery workflows. The methodologies described are designed as self-validating systems to ensure the highest degree of scientific integrity.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of a compound are the bedrock of its application in research and development. These properties dictate everything from storage conditions to formulation strategies. The core identifiers and properties for **(S)-1-Cyclopropylethanamine hydrochloride** are summarized below.

Property	Value	Source(s)
Chemical Name	(S)-1-Cyclopropylethan-1-amine hydrochloride	[1] [2]
CAS Number	178033-78-8	[1] [2]
Molecular Formula	C ₅ H ₁₂ ClN	[1] [2] [3]
Molecular Weight	121.61 g/mol	[1] [3] [4]
Appearance	White to Off-White Solid	[4]
Melting Point	178-180°C (for the racemate, 1-cyclopropylethylamine hydrochloride)	[4]
Solubility	Data not publicly available; expected to be soluble in water.	[5]

Note on Melting Point: The cited melting point is for the racemic mixture.[\[4\]](#) As is common with chiral compounds, the melting point of the pure enantiomer may differ. Impurities are known to depress and broaden the melting range, making this a critical parameter for purity assessment.[\[6\]](#)[\[7\]](#)

Note on Solubility: While the free base, (S)-1-Cyclopropylethylamine, is miscible with water, quantitative solubility data for the hydrochloride salt in various pharmaceutically relevant buffers is not readily found in the literature.[\[5\]](#) The formation of the hydrochloride salt is intended to improve aqueous solubility and handling properties, a common strategy in drug development.[\[8\]](#) Experimental determination is therefore essential.

Stereochemistry and Solid-State Characterization

The absolute configuration of a chiral molecule is paramount as enantiomers can exhibit dramatically different pharmacological and toxicological profiles. For **(S)-1-Cyclopropylethanamine hydrochloride**, the '(S)' designation at the stereocenter is a critical quality attribute. While synthetic routes are designed to produce the desired enantiomer, absolute confirmation is a non-negotiable step in characterization.

Gold Standard for Stereochemical Assignment: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.^[9] It provides an unambiguous three-dimensional map of the atomic arrangement in the solid state, confirming not only the connectivity and stereochemistry but also revealing details about conformation and intermolecular interactions, such as hydrogen bonding within the crystal lattice.^{[10][11]}

Experimental Protocol: Single-Crystal X-ray Diffraction

The causality behind this workflow is to first grow a high-quality, single crystal, which is a prerequisite for obtaining a high-resolution diffraction pattern. The subsequent steps involve exposing this crystal to X-rays and analyzing how they are scattered to solve and refine the molecular structure.

- Crystal Growth (Self-Validating Step):
 - Objective: To obtain a single, defect-free crystal suitable for diffraction (typically >0.1 mm in all dimensions).
 - Procedure:
 1. Dissolve a high-purity sample of **(S)-1-Cyclopropylethanamine hydrochloride** in a minimal amount of a suitable solvent or solvent system (e.g., methanol, ethanol, or isopropanol/ether).
 2. Employ a slow crystallization technique. Slow evaporation of the solvent at a constant temperature (e.g., 4°C) is the most common method.^[10] Other methods include vapor diffusion or slow cooling of a saturated solution.

3. Validation: Visually inspect the resulting solids under a microscope. A suitable crystal will be transparent with well-defined faces and will extinguish polarized light uniformly when rotated.

- Data Collection:

- Objective: To mount the crystal and collect diffraction data using a diffractometer.

- Procedure:

- 1. Carefully mount a selected crystal on a goniometer head.

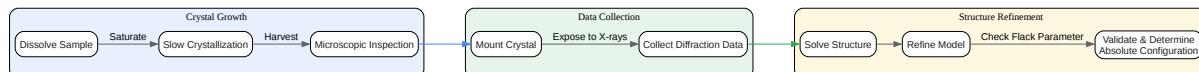
- 2. Place the goniometer on the diffractometer, which is equipped with an X-ray source (e.g., Cu K α or Mo K α radiation) and a detector.[\[9\]](#)

- 3. Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibration and improve data quality.

- 4. Collect a series of diffraction images by rotating the crystal in the X-ray beam.

- Structure Solution and Refinement:

- Objective: To process the diffraction data to generate a final, validated crystal structure.


- Procedure:

- 1. Integrate the raw diffraction data to determine the positions and intensities of the Bragg reflections.

- 2. Solve the structure using direct methods or other algorithms to obtain an initial electron density map and molecular model.

- 3. Refine the model against the experimental data, adjusting atomic positions and thermal parameters.

- 4. Validation: The absolute configuration is determined using anomalous scattering effects, resulting in a Flack parameter close to zero for the correct enantiomer.[\[10\]](#)

[Click to download full resolution via product page](#)

Fig 1. Workflow for Single-Crystal X-ray Crystallography.

Thermal Analysis: Melting Point Determination

The melting point is one of the most fundamental and accessible physical properties used to assess the purity of a crystalline solid.^[6] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impure samples show a depressed and broader melting range. This phenomenon, known as melting point depression, occurs because impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces.^[12]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus. The core principle is controlled heating of a finely packed sample while observing the phase transition from solid to liquid.^[7] The self-validating step is the initial calibration against known standards to ensure the instrument's accuracy.

- Instrument Calibration (Self-Validating Step):
 - Objective: To verify the accuracy of the apparatus's thermometer.
 - Procedure:
 1. Select two certified melting point standards that bracket the expected melting point of the sample.
 2. Determine the melting point of each standard using the procedure below.

3. Validation: The observed melting points should be within $\pm 1^{\circ}\text{C}$ of the certified values. If not, a calibration correction curve must be applied.

- Sample Preparation:

- Objective: To load a capillary tube with a finely powdered, representative sample.

- Procedure:

1. Place a small amount of the compound on a clean, dry surface (like a watch glass).

2. Grind the sample into a fine powder with a spatula.

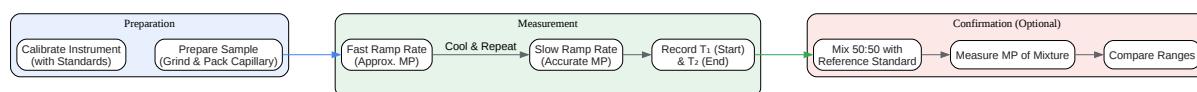
3. Tap the open end of a capillary tube into the powder until a small amount enters the tube.

4. Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the solid into the bottom. The packed sample height should be 1-2 mm.[12]

- Melting Point Measurement:

- Objective: To determine the melting range of the sample.

- Procedure:


1. Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-20°C/min) to find an approximate melting temperature.[7]

2. Allow the apparatus to cool to at least 20°C below the approximate melting point.

3. Accurate Determination: Place the prepared capillary tube into the apparatus. Set a slow ramp rate (1-2°C/min). A slow rate is critical to allow for thermal equilibrium between the heating block, thermometer, and sample.[6]

4. Record the temperature at which the first drop of liquid appears (T_1).

5. Record the temperature at which the last crystal melts into liquid (T_2). The melting range is $T_1 - T_2$.
- Mixed Melting Point (for Identity Confirmation):
 - Objective: To confirm if an unknown sample is identical to a known reference standard.
 - Procedure:
 1. Create an intimate 50:50 mixture of the sample and a pure, authentic reference standard of **(S)-1-Cyclopropylethanamine hydrochloride**.
 2. Determine the melting point of the mixture.
 3. Interpretation: If there is no depression or broadening of the melting range compared to the individual components, the sample is identical to the reference.^[6] If the melting point is depressed and broad, the sample is not the same compound.

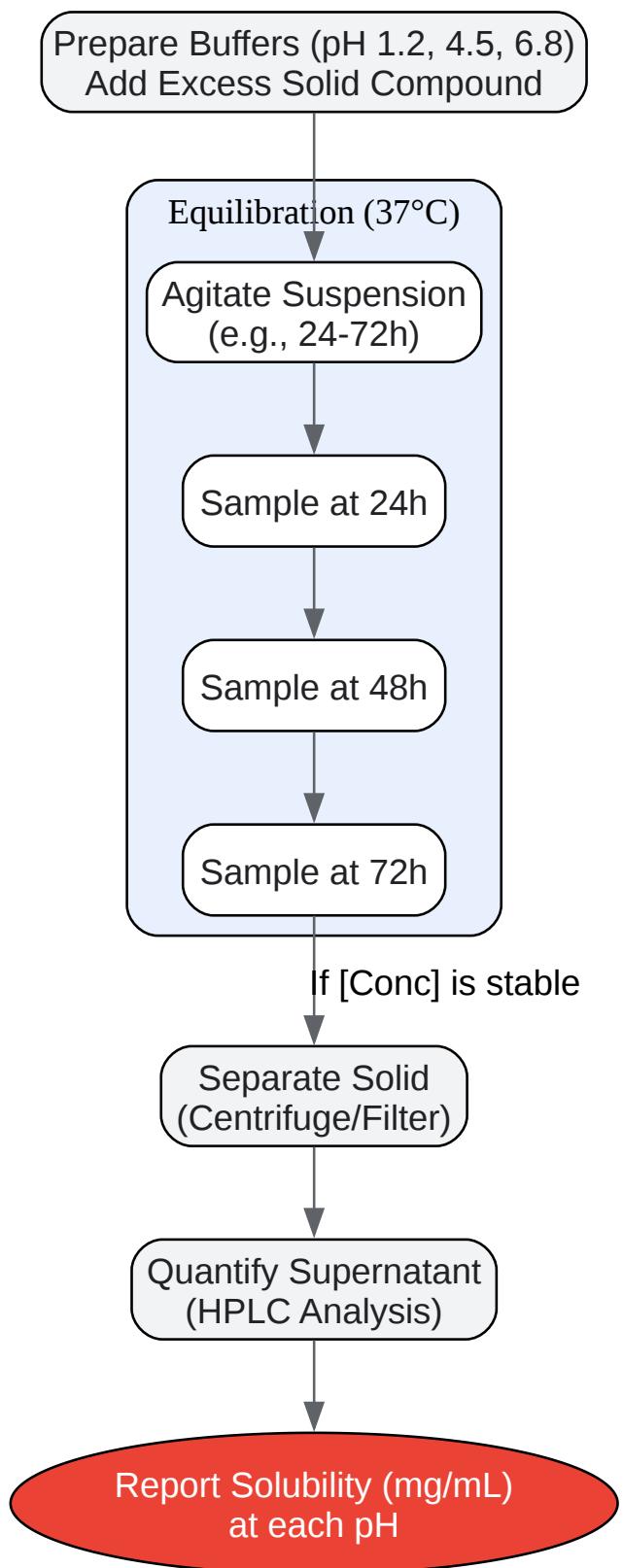
[Click to download full resolution via product page](#)

Fig 2. Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical physicochemical property that heavily influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and is a key determinant of bioavailability.^[8] For ionizable compounds like amine hydrochlorides, solubility is pH-dependent. Determining the equilibrium solubility across a physiologically relevant pH range (pH 1.2 to 6.8) is a standard requirement in preclinical development.^[13]

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Assay


The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[\[13\]](#)[\[14\]](#) The core principle is to create a saturated solution by agitating an excess of the solid compound in a specific buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

- Preparation:
 - Objective: To prepare buffers and the compound suspension.
 - Procedure:
 1. Prepare aqueous buffers at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).
[\[13\]](#)
 2. Accurately weigh an amount of **(S)-1-Cyclopropylethanamine hydrochloride** that is in clear excess of its expected solubility and add it to a known volume of each buffer in separate, sealed vials.
- Equilibration (Self-Validating Step):
 - Objective: To allow the system to reach thermodynamic equilibrium between the solid and dissolved states.
 - Procedure:
 1. Place the vials in an incubator shaker set to a constant temperature (typically 37 ± 1 °C for physiological relevance).[\[13\]](#)
 2. Agitate the samples for a defined period (e.g., 24-72 hours). The agitation must be sufficient to keep the solid suspended without creating a vortex.[\[13\]](#)
 3. Validation: To ensure equilibrium has been reached, take small aliquots of the supernatant at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when

the measured concentration plateaus and does not change significantly between the last two time points.[13]

- Separation and Analysis:

- Objective: To separate the undissolved solid and quantify the dissolved compound.
- Procedure:
 1. After incubation, allow the vials to stand briefly for large particles to settle.
 2. Withdraw a sample from the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 μ m PVDF) to remove all undissolved solid particles.[15]
 3. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
 4. The result is reported as mg/mL or μ g/mL at each specific pH.

[Click to download full resolution via product page](#)

Fig 3. Workflow for Shake-Flask Solubility Determination.

Anticipated Spectroscopic Properties

Spectroscopic analysis is essential for confirming the chemical structure and identity of a compound. While specific spectral data for **(S)-1-Cyclopropylethanamine hydrochloride** is not widely published, its features can be expertly predicted based on its structure.[16]

- ¹H NMR (Proton Nuclear Magnetic Resonance):
 - Solvent: D₂O or DMSO-d₆
 - Expected Signals:
 - Cyclopropyl Protons: A complex multiplet pattern in the upfield region (approx. 0.2-1.0 ppm) corresponding to the CH and CH₂ groups of the cyclopropane ring.
 - Methyl Protons (-CH₃): A doublet near 1.2-1.5 ppm, coupled to the adjacent methine proton.
 - Methine Proton (-CH-): A multiplet (likely a quartet of doublets or more complex) deshielded by the adjacent nitrogen, appearing around 3.0-3.5 ppm.
 - Ammonium Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on concentration and residual water content. In D₂O, this signal will exchange and may not be visible.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Expected Signals:
 - Cyclopropyl Carbons: Two signals in the upfield region (approx. 5-15 ppm) for the CH and CH₂ carbons.
 - Methyl Carbon (-CH₃): A signal around 15-25 ppm.
 - Methine Carbon (-CH-): A deshielded signal around 50-60 ppm due to the attached nitrogen.
- IR (Infrared) Spectroscopy:

- Expected Key Bands:

- N-H Stretching: A broad and strong absorption band in the region of 3000-3300 cm^{-1} is characteristic of the stretching vibrations of the primary ammonium group ($\text{R}-\text{NH}_3^+$).
- C-H Stretching: Signals just above and below 3000 cm^{-1} for the sp^2 (cyclopropyl) and sp^3 (alkyl) C-H bonds, respectively.
- N-H Bending: A medium to strong band around 1500-1600 cm^{-1} corresponding to the asymmetric bending of the NH_3^+ group.

Handling and Safety

According to available Safety Data Sheets (SDS), **(S)-1-Cyclopropylethanamine hydrochloride** is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[\[17\]](#) It may also cause respiratory irritation.[\[17\]](#)[\[18\]](#)

- Handling: Use in a well-ventilated area.[\[18\]](#) Wear suitable protective clothing, including chemical-impermeable gloves and safety glasses with side-shields.[\[17\]](#)[\[18\]](#) Avoid formation of dust and aerosols.[\[18\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[18\]](#)
- First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[\[17\]](#)

Conclusion

(S)-1-Cyclopropylethanamine hydrochloride is a valuable chiral building block whose utility in drug development is underpinned by its physical properties. Accurate and reproducible characterization of its stereochemistry, purity, thermal behavior, and solubility is not merely an academic exercise but a critical prerequisite for successful research and development. The experimental frameworks and expert insights provided in this guide are designed to ensure that researchers can generate reliable, high-quality data, thereby accelerating the journey from chemical entity to therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aablocks.com [aablocks.com]
- 2. (S)-1-CYCLOPROPYLETHYLAMINE HYDROCHLORIDE | 178033-78-8 [chemicalbook.com]
- 3. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 195604-39-8 CAS MSDS ((S)-1-CYCLOPROPYLETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. athabascau.ca [athabascau.ca]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. who.int [who.int]
- 14. Solubility determination of compounds of pharmaceutical interest [deposit.ub.edu]
- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. researchgate.net [researchgate.net]
- 17. angenechemical.com [angenechemical.com]
- 18. chemicalbook.com [chemicalbook.com]

- To cite this document: BenchChem. [(S)-1-Cyclopropylethanamine hydrochloride physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1532632#s-1-cyclopropylethanamine-hydrochloride-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com